Cas no 59198-70-8 (Diflucortolone valerate)

Diflucortolone valerate 化学的及び物理的性質
名前と識別子
-
- Diflucortolone valerate
- 6a,9-Difluoro-11b,21-dihydroxy-16a-methylpregna-1,4-diene-3,20-dione 21-valerate
- Diflucortolone 21-Valerate
- DIFLUCORTOLONE VALERAT
- (6α,11β,16α-)-6,9-Difluoro-11-hydroxy-16-methyl-21-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione
- BRN 2030579
- Q10860261
- 6-alpha,9-Difluoro-11-beta-hydroxy-16-alpha-methyl-21-valeryloxy-1,4-pregnadiene-3,20-dione
- Afusona (TN)
- [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate
- NS00055473
- Q-200986
- DIFLUCORTOLONE VALERATE [WHO-DD]
- E86978
- Difluocortolone valerianate
- Diflucortolone valerate Assay Standard
- UNII-1A63Z067C8
- DIFLUCORTOLONE 21-VALERATE [MI]
- Temetex
- HY-U00058
- Diflucortolone valerate impurity standard
- Diflucortolonvalerianat
- DTXSID1048598
- CAS-59198-70-8
- Diflucortolonevalerate
- DIFLUCORTOLONE VALERATE [MART.]
- Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11-hydroxy-16-methyl-21-((1-oxopentyl)oxy)-, (6-alpha,11-beta,16-alpha)-
- 1A63Z067C8
- Tox21_112929_1
- Diflucortolone valerate (JP17)
- Tox21_112929
- Nerisone
- NCGC00263574-01
- NCGC00183100-01
- Afusona
- Nerisona
- Texmeten
- CHEMBL2358130
- CCG-269528
- 59198-70-8
- 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-valerate
- Difluocortolone Valerate
- DTXCID1028524
- CHEBI:31484
- Diflucortolonvalerianat [German]
- EINECS 261-655-8
- 6-alpha,9-Difluoro-11-beta-hydroxy-21-valeryloxy-16-alpha-methyl-1,4-pregnadiene-3,20-dione
- AKOS015901782
- s5414
- D01764
- Diflucortolone valerate [JAN]
- CS-0021944
- SCHEMBL3015
- BAY-866146
- 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 21-pentanate
- HHJIUUAMYGBVSD-YTFFSALGSA-N
- DA-62867
- BAY866146
- DIFLUCORTOLONE VALERATE (MART.)
-
- インチ: 1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25-,26+,27+/m1/s1
- InChIKey: HHJIUUAMYGBVSD-YTFFSALGSA-N
- ほほえんだ: CCCCC(OCC([C@H]1[C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(C=C[C@]4(C)[C@@]3(F)[C@H](C[C@]12C)O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 478.25300
- どういたいしつりょう: 478.253
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 7
- 複雑さ: 943
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.7A^2
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.1227 (estimate)
- ゆうかいてん: 220 ºC
- ふってん: 578.5 °C at 760 mmHg
- フラッシュポイント: 578.5 °C at 760 mmHg
- 屈折率: 1.538
- PSA: 80.67000
- LogP: 4.46990
- ひせんこうど: D22 +100.8° (dioxane)
Diflucortolone valerate セキュリティ情報
- ちょぞうじょうけん:2-8°C
- どくせい:Approx LD50 in mice, rats: >4, 3.1 g/kg orally; 180, 13 mg/kg s.c.; 450, 98 mg/kg i.p. (Gunzel).
Diflucortolone valerate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304084-50mg |
Diflucortolone valerate |
59198-70-8 | 98% | 50mg |
¥2469.90 | 2023-09-03 | |
eNovation Chemicals LLC | Y1238185-5mg |
Diflucortolone 21-valerate |
59198-70-8 | 99% | 5mg |
$160 | 2024-06-06 | |
TRC | D445620-10mg |
Diflucortolone 21-Valerate |
59198-70-8 | 10mg |
$ 232.00 | 2023-09-07 | ||
MedChemExpress | HY-U00058-10mM*1mLinDMSO |
Diflucortolone valerate |
59198-70-8 | 99.48% | 10mM*1mLinDMSO |
¥990 | 2022-05-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D872991-5mg |
Diflucortolone 21-valerate |
59198-70-8 | BR | 5mg |
¥1,198.00 | 2022-01-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78665-5mg |
Diflucortolone 21-Valerate |
59198-70-8 | BR | 5mg |
¥308.0 | 2023-09-05 | |
TRC | D445620-2.5mg |
Diflucortolone 21-Valerate |
59198-70-8 | 2.5mg |
$ 119.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304084-100mg |
Diflucortolone valerate |
59198-70-8 | 98% | 100mg |
¥3699.90 | 2023-09-03 | |
Aaron | AR00JOLY-5mg |
Diflucortolone 21-valerate |
59198-70-8 | 97% | 5mg |
$107.00 | 2023-12-13 | |
Aaron | AR00JOLY-250mg |
Diflucortolone 21-valerate |
59198-70-8 | 97% | 250mg |
$662.00 | 2025-02-28 |
Diflucortolone valerate 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
Diflucortolone valerateに関する追加情報
Professional Introduction to Diflucortolone Valerate (CAS No. 59198-70-8)
Diflucortolone valerate, a synthetic corticosteroid derivative, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. With the CAS number 59198-70-8, this compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique pharmacological profile. The molecule is characterized by a valerate ester group, which enhances its lipophilicity and bioavailability, making it an effective therapeutic agent for various inflammatory and autoimmune conditions.
The chemical structure of diflucortolone valerate consists of a fluorinated 16α-hydroxyprednisolone backbone, which is a key factor in its high efficacy. This structural feature contributes to its ability to bind strongly to glucocorticoid receptors, thereby modulating the transcription of genes involved in inflammation and immune responses. The compound's mechanism of action is closely related to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
In recent years, diflucortolone valerate has been extensively studied for its potential applications in treating a range of medical conditions. One of the most notable areas of research has been its use in dermatology. Studies have demonstrated that topical formulations of diflucortolone valerate are highly effective in managing moderate to severe cases of eczema and psoriasis. The compound's ability to reduce erythema, scaling, and pruritus makes it a valuable option for patients who have not responded well to other topical corticosteroids.
Moreover, diflucortolone valerate has shown promise in the treatment of allergic rhinitis and asthma. Clinical trials have indicated that intranasal sprays containing this compound can significantly reduce nasal symptoms such as congestion, runny nose, and sneezing. Additionally, inhalation formulations have been found to improve lung function and reduce airway hyperresponsiveness in patients with asthma. These findings highlight the compound's potential as a therapeutic option for respiratory conditions driven by inflammation.
The pharmacokinetic properties of diflucortolone valerate also contribute to its clinical efficacy. The valerate ester group enhances the compound's absorption through the skin and respiratory tract, allowing for targeted delivery to affected areas. This property is particularly beneficial in topical applications, where rapid absorption is essential for achieving therapeutic levels. Furthermore, the compound exhibits a moderate duration of action, which allows for less frequent dosing compared to some other corticosteroids.
Recent advancements in drug delivery systems have further expanded the applications of diflucortolone valerate. Nanoparticle-based formulations have been developed to improve bioavailability and reduce local side effects such as skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression. These innovations are particularly important for long-term treatment regimens, where minimizing systemic exposure is crucial.
Research into the molecular mechanisms underlying the anti-inflammatory effects of diflucortolone valerate has also yielded valuable insights. Studies have revealed that the compound activates multiple signaling pathways involved in inflammation regulation. For instance, it has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression. Additionally, diflucortolone valerate modulates the activity of Janus kinases (JAKs), which are essential for signal transduction in immune cells.
The safety profile of diflucortolone valerate has been carefully evaluated in numerous clinical studies. While like all corticosteroids, it can cause local side effects such as burning or stinging upon application, systemic adverse effects are generally rare when used at appropriate doses. Long-term use may be associated with increased susceptibility to infections or adrenal suppression, but these risks are mitigated by careful dosing and monitoring under medical supervision.
Future research directions for diflucortolone valerate include exploring its potential in combination therapies with other anti-inflammatory agents. This approach could enhance therapeutic outcomes while reducing the risk of side effects associated with high-dose monotherapy. Additionally, studies are ongoing to investigate the compound's efficacy in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In conclusion, diflucortolone valerate (CAS No. 59198-70-8) is a versatile corticosteroid with significant therapeutic potential across multiple medical disciplines. Its unique pharmacological properties make it an effective treatment option for inflammatory and autoimmune conditions without compromising patient safety when used appropriately.
59198-70-8 (Diflucortolone valerate) 関連製品
- 2002-29-1(Flumethasone 21-pivalate)
- 23674-86-4(Difluprednate)
- 52-70-0(6a,9a-Difluoroprednisolone 21-Acetate)
- 33564-31-7(Diflorasone diacetate)
- 2823-42-9(Flumethasone Acetate)
- 29205-06-9(Fluocortolone Pivalate)
- 14899-36-6(Dexamethasone palmitate)
- 2680717-18-2(benzyl N-(6-bromo-4-hydroxypyridin-2-yl)carbamate)
- 2228271-10-9(tert-butyl N-{4-methoxy-2-(3-methylazetidin-3-yl)oxyphenyl}carbamate)
- 941996-85-6(N'-(2-chlorophenyl)-N-2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylethanediamide)
